molecular formula C6H8N6S2 B3038744 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 89533-60-8

5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B3038744
CAS No.: 89533-60-8
M. Wt: 228.3 g/mol
InChI Key: DAJPPHUSGNCIPN-UHFFFAOYSA-N
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Description

5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine is a bis-thiadiazole derivative characterized by two 1,3,4-thiadiazole rings linked via an ethyl chain. Each thiadiazole ring features an amino (-NH₂) substituent at the 2-position, a structural motif known to enhance biological activity in heterocyclic compounds . This compound is synthesized through cyclization reactions involving thiosemicarbazide derivatives and subsequent functionalization steps, as seen in analogous thiadiazole syntheses . Its dual thiadiazole-amine architecture distinguishes it from simpler mono-thiadiazole analogs, suggesting unique physicochemical and pharmacological properties.

Properties

IUPAC Name

5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6S2/c7-5-11-9-3(13-5)1-2-4-10-12-6(8)14-4/h1-2H2,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJPPHUSGNCIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NN=C(S1)N)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethylating agents under controlled conditions. One common method involves the use of dimethylthiourea and iminophosphoric acid under basic conditions . The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical

Biological Activity

The compound 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C6H9N5S2C_6H_9N_5S_2, with a molecular weight of approximately 201.30 g/mol. The structure features a thiadiazole ring that is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicated that compounds with the thiadiazole moiety displayed effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
CompoundBacterial StrainMIC (μg/mL)
5-Amino derivativeS. aureus50
5-Amino derivativeE. coli100
Other derivativesPseudomonas aeruginosa75

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • A series of thiadiazole compounds were evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported that certain derivatives exhibited IC50 values as low as 3.3 μM against the MDA-MB-231 breast cancer cell line .
CompoundCell LineIC50 (μM)
N-benzyl derivativeMDA-MB-2313.3
N-benzyl derivativeHEK293T34.71

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer activities, thiadiazole derivatives have shown promise in anti-inflammatory applications:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro. For instance, one study found that a specific derivative reduced TNF-alpha production by 40% at a concentration of 10 μM .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Studies suggest that these compounds can intercalate with DNA or form adducts that disrupt replication processes .
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress pathways, contributing to their anticancer effects .

Case Studies and Experimental Evidence

Several case studies highlight the efficacy of thiadiazole derivatives:

  • A study conducted on a library of synthesized thiadiazole compounds showed that those containing amino substitutions had enhanced activity profiles compared to their non-substituted counterparts .
  • Another investigation focused on the structure-activity relationship (SAR) of various thiadiazole derivatives revealed that specific substituents significantly influenced both antimicrobial and anticancer properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. A study evaluated various analogs of 5-amino-1,3,4-thiadiazole derivatives for their effects on human lymphoma B cells. One analog demonstrated similar potency to established inhibitors while exhibiting improved solubility, indicating a promising avenue for developing new cancer therapeutics .

Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of derivatives synthesized from 5-amino-1,3,4-thiadiazole. These compounds were shown to inhibit human carbonic anhydrase-II enzyme activity, which is linked to seizure control. The pharmacophore model developed during this research provides insights into the molecular interactions that facilitate this activity .

Material Science

Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments. A study demonstrated that 2-amino-5-ethylthio-1,3,4-thiadiazole could significantly reduce copper corrosion rates in aerated acidic pickling solutions. This application is particularly relevant for industries dealing with metal preservation and protection .

Electrochemical Sensors

Doxorubicin Detection
In the field of electrochemistry, a nanocomposite made from reduced graphene oxide and gold nanoparticles modified with 2-amino-5-mercapto-1,3,4-thiadiazole was developed as an electrochemical sensor for doxorubicin (DOX). This sensor showed high sensitivity and selectivity for DOX detection, highlighting the utility of thiadiazole derivatives in biosensing applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluation of GLS inhibitorsIdentified analogs with improved solubility and potency against lymphoma cells
Corrosion Inhibition StudyMetal protectionDemonstrated significant reduction in corrosion rates for copper in acidic solutions
Electrochemical Sensor DevelopmentDoxorubicin detectionAchieved high sensitivity using a nanocomposite based on thiadiazole derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives are renowned for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. Below is a detailed comparison of 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Structural Features Biological Activity Synthesis Method
Target Compound Ethyl-linked bis-thiadiazole with -NH₂ groups Dual thiadiazole rings, flexible ethyl bridge Potential multitarget enzyme inhibition Cyclization of thiosemicarbazide derivatives
5-Phenyl-1,3,4-thiadiazol-2-amine (Compound A) Phenyl group at 5-position Single thiadiazole with aromatic substituent Moderate antifungal activity Reaction of benzoic acid with thiosemicarbazide
2-Amino-1,3,4-thiadiazole (ATDA) No substituents (parent compound) Simple thiadiazole core Antitumor (NSC-4728) Oxidative cyclization of thiosemicarbazide
5-[2-(1-Pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-amine Pyrrolidine ring at ethyl terminus Cyclic amine enhances lipophilicity Improved CNS permeability (inferred) Alkylation of thiadiazole intermediates
5-Benzyl-1,3,4-thiadiazol-2-amine Benzyl group at 5-position Aromatic bulk increases lipophilicity Antimicrobial Substitution reactions

Stability and Reactivity

  • The amino groups in the target compound increase susceptibility to oxidation, necessitating stabilization via salt formation (e.g., hydrochloride salts as in ).
  • The ethyl bridge reduces ring strain compared to rigid analogs (e.g., fused bicyclic thiadiazoles in ), improving thermal stability .

Key Research Findings

Dual-Thiadiazole Advantage: Bis-thiadiazoles exhibit enhanced binding to multidrug resistance targets (e.g., kinases, tRNA synthetases) compared to mono-thiadiazoles, as shown in molecular dynamics studies .

Substituent Effects: Aromatic substituents (e.g., benzyl, phenyl) improve membrane permeability but reduce aqueous solubility, whereas amino groups balance solubility and target affinity .

Biological Versatility : Thiadiazole derivatives with flexible linkers (e.g., ethyl, mercaptoethyl) show broader bioactivity spectra, including antitumor and antimicrobial effects .

Q & A

Basic: What are the optimized synthetic routes for 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be tailored?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide with carboxylic acid derivatives under thermal conditions (e.g., 363 K for 6 hours in ethanol) . Catalytic methods, such as Mn(II)-assisted reactions, enhance yield and selectivity for thiadiazole derivatives, as demonstrated in analogous systems . Key optimization parameters include:

  • Catalyst selection : Mn(II) improves reaction efficiency by stabilizing intermediates .
  • Solvent choice : Ethanol or acetone facilitates crystallization and purity .
  • Temperature control : Prolonged heating (e.g., 6–12 hours) ensures complete cyclization.

For derivatives, S-alkylation or thioether linkages can be introduced using nucleophilic reagents, as seen in triazole-thiadiazole hybrids .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles between heterocyclic rings (18.2°–30.3°), critical for confirming molecular geometry . Hydrogen bonding networks (N–H···N) stabilize supramolecular structures .
  • FT-IR and NMR : Identify functional groups (e.g., NH₂ at ~3300 cm⁻¹) and verify substitution patterns. For example, ¹H NMR signals for ethyl bridges appear at δ 2.5–3.5 ppm .
  • DFT calculations : Validate experimental data by comparing theoretical and observed vibrational spectra .

Basic: How are preliminary biological activities (e.g., antimicrobial, antitumor) screened for this compound?

Methodological Answer:

  • In vitro assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Derivatives with tert-butyl groups show enhanced activity .
    • Antimicrobial : Disk diffusion assays against bacterial/fungal strains (e.g., E. coli, C. albicans) assess inhibition zones .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., benzyl, pyridyl) alters bioactivity. For example, electron-withdrawing groups enhance antifungal potency .

Advanced: How do DFT and molecular docking studies elucidate electronic properties and drug interactions?

Methodological Answer:

  • DFT parameters : Basis sets (e.g., B3LYP/6-311++G(d,p)) compute HOMO-LUMO gaps (~4–5 eV), indicating reactivity. Charge distribution on sulfur and nitrogen atoms predicts nucleophilic attack sites .
  • Docking protocols : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR for anticancer activity). Key residues (e.g., Lys50, Asp831) form hydrogen bonds with NH₂ groups, aligning with IC₅₀ data .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Experimental variability : Standardize assays (e.g., fixed cell lines, incubation times) .
  • Structural nuances : Use X-ray crystallography to confirm substituent orientation, as minor dihedral angle changes (e.g., 18° vs. 30°) impact binding .
  • Computational validation : Compare MD simulations (e.g., GROMACS) with experimental IC₅₀ to identify outliers .

Advanced: What strategies optimize pharmacological evaluation (e.g., mechanism of action, toxicity)?

Methodological Answer:

  • Mechanistic studies :
    • Apoptosis markers : Caspase-3/7 activation assays (e.g., luminescence-based) confirm pro-apoptotic effects .
    • ROS detection : Flow cytometry with DCFH-DA probes oxidative stress induction .
  • Toxicity profiling :
    • In vivo models : Zebrafish assays assess acute toxicity (LC₅₀) and organ-specific effects .
    • Metabolic stability : Microsomal incubation (e.g., rat liver S9 fraction) predicts pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine

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